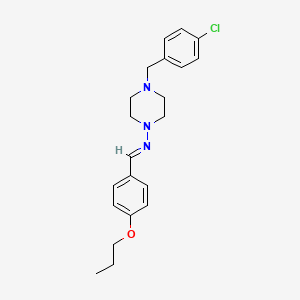

![molecular formula C16H13N3OS B5553287 1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials that undergo various reactions to introduce or modify specific functional groups. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has been obtained in a very pure state and used as a starting material for the synthesis of thiazole derivatives and triazine derivatives through reactions with phenyl isothiocyanate and active –CH2- containing compounds, respectively (Attaby et al., 2006). Such processes highlight the complexity and versatility of synthetic routes in the creation of heterocyclic compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can significantly influence their chemical behavior and biological activity. Advanced spectroscopic techniques, including IR, NMR, and mass spectrometry, along with elemental analyses, are essential tools for elucidating the chemical structures of newly synthesized compounds. For example, the synthesis and structure elucidation of various thiazole and pyridine derivatives have been reported, showcasing the importance of these techniques in confirming the molecular structures of such compounds (Abdelall, 2014).

Chemical Reactions and Properties

Heterocyclic compounds like 1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone undergo various chemical reactions, including cyclizations, substitutions, and additions, which are pivotal for the synthesis of complex molecules. These reactions not only extend the chemical diversity of these compounds but also modulate their biological activities. The preparation of thiazole derivatives through reactions with active halogen-containing compounds illustrates the chemical reactivity of such heterocyclic compounds (Konovalenko et al., 2024).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined through experimental studies and provide insights into the stability and formulation potential of these compounds. Investigations into the hydrogen-bonding patterns and crystal structures of enaminones, for example, reveal the significance of intra- and intermolecular interactions in dictating the physical properties of these molecules (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties of heterocyclic compounds, such as reactivity, acidity, and basicity, are influenced by their molecular structures. Studies on the synthesis, antimicrobial activity, and acid dissociation constants of various derivatives underscore the relationship between the chemical structure of these compounds and their functional properties. Such research provides valuable information for the development of new compounds with enhanced efficacy and reduced toxicity (Nural et al., 2018).

科学的研究の応用

Understanding the Role of Heterocyclic Amines in Human Health

1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is part of a class of compounds that includes heterocyclic amines (HCAs), which are of significant interest in scientific research due to their implications in human health. HCAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are formed during the cooking of meat and fish and have been studied extensively for their mutagenic and carcinogenic properties. Research has demonstrated that HCAs are present in the urine of healthy individuals consuming an ordinary diet, suggesting continuous exposure through food. The quantification of these compounds in various cooked foods indicates that PhIP is the most abundant, highlighting the importance of understanding its impact on human health and potential mechanisms of detoxification and metabolic processing (Nagao et al., 1996; Wakabayashi et al., 1993).

Metabolism and Detoxification Pathways

The metabolism of HCAs involves their activation by cytochrome P4501A2 (CYP1A2) and detoxification by conjugation enzymes such as glutathione S-transferases (GSTs). Studies have investigated the efficiency of various GSTs in detoxifying activated HCA metabolites, emphasizing the role of genetic polymorphisms in modulating enzyme activity and, consequently, individual susceptibility to HCA-induced carcinogenesis. This research underscores the complexity of HCA metabolism in humans and the potential for individual differences in cancer risk based on genetic variations in metabolic enzymes (Coles et al., 2001; Boobis et al., 1994).

Biomarkers of Exposure

The development of biomarkers for HCA exposure, such as the measurement of PhIP in hair, has advanced the field by providing a means to assess dietary exposure to these compounds. This research is crucial for epidemiological studies examining the link between diet, HCA exposure, and cancer risk, facilitating more accurate exposure assessment and contributing to our understanding of the dietary factors involved in cancer etiology (Le Marchand et al., 2016).

特性

IUPAC Name |

1-[3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11(20)12-5-4-6-13(9-12)18-16-19-15(10-21-16)14-7-2-3-8-17-14/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWPBJKYQMJTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)